molecular formula C18H15NO2 B5606193 (4Z)-2-(3-METHYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(3-METHYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5606193
M. Wt: 277.3 g/mol
InChI Key: XBSZQECKGPIVNV-WJDWOHSUSA-N
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Description

(4Z)-2-(3-METHYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a dihydro-1,3-oxazol-5-one ring substituted with methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-METHYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methylbenzaldehyde with 4-methylbenzylamine, followed by cyclization to form the oxazol-5-one ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-METHYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazol-5-one ring to a more saturated form.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    p-Toluenesulfonic acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated oxazol-5-one compounds .

Scientific Research Applications

(4Z)-2-(3-METHYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-2-(3-METHYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(3-METHYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific substitution pattern and the presence of the oxazol-5-one ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-2-(3-methylphenyl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-6-8-14(9-7-12)11-16-18(20)21-17(19-16)15-5-3-4-13(2)10-15/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSZQECKGPIVNV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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